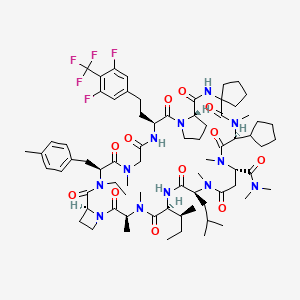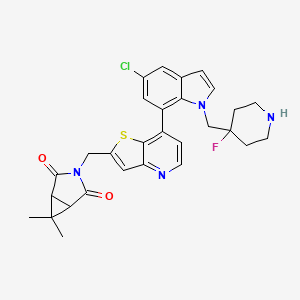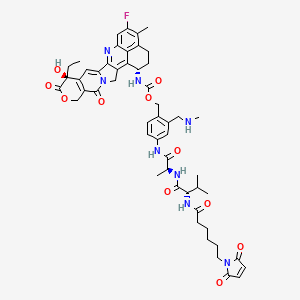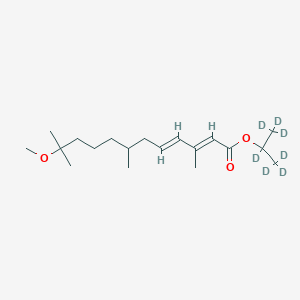
19-Hydroxybaccatin V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 19-Hydroxybaccatin V can be synthesized through various chemical reactions involving the precursor compounds derived from Taxus species. The synthetic routes often involve multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the plant Taxus chinensis. The extraction process includes solvent extraction, purification, and crystallization steps to obtain the pure compound . Advances in biotechnological methods, such as microbial biotransformation, are also being explored to enhance the yield and efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: 19-Hydroxybaccatin V undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
19-Hydroxybaccatin V has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex diterpenoid compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: The compound is used in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 19-Hydroxybaccatin V involves its interaction with specific molecular targets and pathways in cells. It is believed to exert its effects by inhibiting the growth and proliferation of cancer cells. The compound may interfere with the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- Baccatin III
- 10-Deacetylbaccatin III
- 19-Hydroxybaccatin III
- Baccatin VIII
- Baccatin IX
- Baccatin X
Eigenschaften
Molekularformel |
C31H38O12 |
|---|---|
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9R,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20+,21+,23+,24-,26-,29+,30-,31+/m0/s1 |
InChI-Schlüssel |
SYDMVWLQJZBPIU-QZDKRUOYSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
methyl phosphate](/img/structure/B12389324.png)



![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)

